molecular formula C18H13BrF3N3O3 B1227313 6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone

6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone

Cat. No. B1227313
M. Wt: 456.2 g/mol
InChI Key: HCIWJYRFDLXLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Synthesis and Application in Dyes

6-Nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones, similar in structure to the specified compound, have been used in the synthesis of styryl and azo disperse dyes for polyester. These dyes, though, have shown disappointing fastness properties (Bhatti & Seshadri, 2004).

Synthesis Methodologies

Research has focused on one-pot, three-component synthesis methods for creating 2,3-disubstituted-4(3H)-quinazolinones, involving compounds structurally related to 6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone (Mohammadi & Hossini, 2011).

Palladium-Catalyzed Synthesis

Palladium-catalyzed carbonylative synthesis methods have been developed for quinazolinones, highlighting efficient production processes for these compounds (He et al., 2014).

Synthesis and Antimicrobial Activity

Bromo-quinazolinone derivatives have been synthesized for use as potential reactive dyes. These compounds demonstrate good antimicrobial activity, in addition to their application in dyeing (Patel & Patel, 2012).

Synthesis and Pharmacological Screening

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been described, with a focus on their potential for various applications including antibacterial efficiencies (Badr et al., 1980).

Novel Synthesis Strategies

Novel strategies for the synthesis of quinazolinones, including 6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone, have been developed for specific applications, such as the manufacture of idelalisib (Mekala et al., 2018).

properties

Product Name

6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone

Molecular Formula

C18H13BrF3N3O3

Molecular Weight

456.2 g/mol

IUPAC Name

6-bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propylquinazolin-4-one

InChI

InChI=1S/C18H13BrF3N3O3/c1-2-3-16-23-14-6-4-10(19)8-12(14)17(26)24(16)11-5-7-15(25(27)28)13(9-11)18(20,21)22/h4-9H,2-3H2,1H3

InChI Key

HCIWJYRFDLXLJI-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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